molecular formula C14H10ClFN2O2S2 B2533665 7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899977-06-1

7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B2533665
CAS RN: 899977-06-1
M. Wt: 356.81
InChI Key: ZVBYYXSJVAOVTK-UHFFFAOYSA-N
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Description

The compound “7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to a class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have attracted significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has been reported in the literature . For instance, Foroughifar et al. reported an efficient route for the synthesis of these derivatives by treating Schiff’s bases, obtained by the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes, with ethyl chloroacetate .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a hybrid nucleus made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been explored in various studies . For example, alkylation of 2 H -1,2,3-benzothiadiazine 1,1-dioxide and its derivatives substituted on the aromatic ring with methyl and ethyl iodide occurred both at N (2) and N (3) atoms .

Scientific Research Applications

Diuretic and Antihypertensive Agents

The 1,2,4-benzothiadiazine 1,1-dioxide derivatives, including chlorothiazide and hydrochlorothiazide, have long been used as diuretic and antihypertensive medications in human therapy . These drugs help manage conditions such as hypertension and edema by promoting urine production and reducing blood pressure.

Medicinal Chemistry Building Blocks

Researchers have investigated 2H-1,2,3-benzothiadiazine 1,1-dioxides (BTDs) as potential building blocks in medicinal chemistry. These compounds combine structural features from both the diuretic and antihypertensive agents and the structurally related phthalazinone derivatives. The synthesis strategies for BTDs have been explored, emphasizing their potential therapeutic applications .

Antiproliferative Activity

Novel 2H-benzo[e]-[1,2,4]thiadiazine 1,1-dioxides have been evaluated for their antiproliferative activity. Selective PI3Kδ inhibitors derived from this scaffold demonstrated significant inhibition of cell proliferation in human B-cell SU-DHL-6, suggesting potential anticancer properties .

Antitubercular and Anticancer Screening

Carbimidate-derived 1,2,4-benzothiadiazine 1,1-dioxides and 1,2,4-pyridothiadiazine 1,1-dioxides with various heterocyclic rings at the 3-position were synthesized. These compounds were screened for their antitubercular and anticancer activities in vitro . Further studies may reveal their potential as therapeutic agents.

Potential Therapeutic Applications

While the primary focus has been on their chemical synthesis and reactivity, the potential therapeutic applications of 1,2,3-benzothiadiazine 1,1-dioxides remain an exciting area of research. Further studies are needed to uncover their specific roles in disease management and drug development.

Mechanism of Action

While the specific mechanism of action for “7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is not explicitly mentioned in the retrieved sources, the broader class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been associated with a wide range of biological activities . These activities are likely due to the ability of these compounds to interact with various biological targets.

Future Directions

The future research directions for “7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” and related compounds could involve further exploration of their diverse pharmacological activities and the development of new synthetic approaches . This could potentially lead to the design and development of new drugs for the treatment of various diseases .

properties

IUPAC Name

7-chloro-3-[(2-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2S2/c15-10-5-6-12-13(7-10)22(19,20)18-14(17-12)21-8-9-3-1-2-4-11(9)16/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBYYXSJVAOVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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